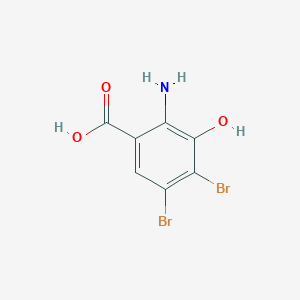
7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]sulfanylheptanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperidyl group, an isoindolinone moiety, and a heptanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]sulfanylheptanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
7-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]sulfanylheptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]sulfanylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and autoimmune disorders.
Mechanism of Action
The mechanism by which 7-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]sulfanylheptanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Used in the treatment of multiple myeloma and has a similar structure to thalidomide.
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer activity.
Uniqueness
7-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]sulfanylheptanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .
Properties
Molecular Formula |
C20H22N2O6S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]sulfanylheptanoic acid |
InChI |
InChI=1S/C20H22N2O6S/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26) |
InChI Key |
DCLLUVXMSIGJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)SCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)

![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)


![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)



![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)



